Tussilagine

Catalog No.
S605293
CAS No.
80151-77-5
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tussilagine

CAS Number

80151-77-5

Product Name

Tussilagine

IUPAC Name

methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1

InChI Key

LADVYSUMGRTFSZ-QXFUBDJGSA-N

SMILES

CC1(CN2CCCC2C1C(=O)OC)O

Canonical SMILES

CC1(CN2CCCC2C1C(=O)OC)O

Isomeric SMILES

C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O

Anti-inflammatory Effects:

Tusilagine, a sesquiterpene lactone isolated from the leaves of coltsfoot (Tussilago farfara L.), has been the subject of research for its potential anti-inflammatory properties. Studies have shown that tussilagine exhibits various mechanisms of action, including:

  • Inhibition of pro-inflammatory mediators: Tusilagine has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various cell lines []. These cytokines play a crucial role in promoting inflammation and tissue damage.
  • Modulation of signaling pathways: Tusilagine may exert its anti-inflammatory effects by modulating various signaling pathways involved in inflammation, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of genes involved in inflammation.

Bronchodilatory Effects:

Tusilagine has also been investigated for its potential bronchodilatory effects, which could be beneficial in respiratory conditions like asthma. Studies suggest that tussilagine may:

  • Relax airway smooth muscle cells: Tusilagine may induce relaxation of airway smooth muscle cells, which are responsible for airway constriction in asthma. This relaxation could lead to improved airflow.
  • Inhibit histamine release: Tusilagine may also inhibit the release of histamine, a substance that plays a role in allergic reactions and airway constriction.

Tussilagine is a pyrrolizidine alkaloid derived from the plant Tussilago farfara, commonly known as coltsfoot. It features a unique chemical structure characterized by a bicyclic framework containing a nitrogen atom. The compound is notable for its 9-hydroxy group, which is esterified with angelic acid, contributing to its biological properties and potential medicinal applications .

As an artifact, Tussilagine is not expected to have a specific biological mechanism of action. However, the natural PAs it originates from can be toxic and damage the liver [].

Due to its PA origin, Tussilagine may share some of the safety concerns associated with these toxins. Consumption of coltsfoot containing PAs has been linked to liver damage in humans and animals [].

, including:

  • Oxidation: This process can convert tussilagine into more reactive forms, which may influence its biological activity.
  • Esterification: The interaction of tussilagine with acids can lead to the formation of esters, modifying its solubility and reactivity.
  • Mitsunobu Reaction: This reaction is pivotal in synthesizing tussilagine and involves coupling N,N-disubstituted β-amino esters with methyl pyruvate .

Tussilagine exhibits several biological activities, primarily attributed to its interaction with cellular mechanisms:

  • Hepatotoxicity: As a pyrrolizidine alkaloid, tussilagine has been associated with liver toxicity, particularly when metabolized into reactive intermediates that can damage liver cells .
  • Antimicrobial Properties: Some studies suggest that tussilagine may possess antimicrobial effects, making it a candidate for further research in pharmacology .
  • Potential Therapeutic Uses: Due to its biological profile, tussilagine is being investigated for potential applications in treating various ailments, though its toxicity limits its use.

Tussilagine can be synthesized through several methods:

  • Enantioselective Synthesis: This method involves the use of N,N-disubstituted β-amino esters and methyl pyruvate in Mitsunobu reactions to achieve high stereoselectivity .
  • β-Amino Ester Route: Another approach utilizes β-amino esters to yield tussilagine through specific reaction pathways that emphasize the formation of the pyrrolizidine core .

Tussilagine's applications are primarily in the fields of herbal medicine and pharmacology:

  • Traditional Medicine: Used in folk remedies for respiratory ailments due to its expectorant properties.
  • Research: Investigated for its potential therapeutic effects and mechanisms of action in various biological systems.

Studies have shown that tussilagine interacts with several biological pathways:

  • Metabolic Activation: Tussilagine requires metabolic activation to exert its toxic effects, which involves cytochrome P450 enzymes that bioactivate the compound into reactive metabolites capable of causing cellular damage .
  • Protein Interactions: Research indicates that tussilagine may form adducts with proteins, contributing to its hepatotoxic profile and serving as biomarkers for liver injury .

Tussilagine shares structural similarities with other pyrrolizidine alkaloids but possesses unique characteristics that differentiate it:

Compound NameStructural FeaturesToxicity ProfileUnique Characteristics
TussilagineBicyclic structure with nitrogenModerate hepatotoxicityEsterification with angelic acid
RetronecineSimilar bicyclic structureHigh hepatotoxicityCommonly found in various plants
HeliotridineContains a similar nitrogen frameworkHigh hepatotoxicityDifferent esterification patterns
IsotussilagineStereoisomer of tussilagineVariable toxicityEnantiomeric differences affecting activity

Tussilagine's unique combination of structural features and biological activities makes it a significant subject of study among pyrrolizidine alkaloids. Its therapeutic potential must be balanced against its toxicity, highlighting the need for further research into safer applications.

XLogP3

0.6

UNII

N9VOG4YJ1H

Other CAS

91108-33-7

Wikipedia

Tussilagine

Dates

Modify: 2023-08-15

Explore Compound Types